methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSYNYITJXDDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that nitrogen-containing heterocycles like pyrrolopyrazine, which contains pyrrole and pyrazine rings, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules.
Biochemical Pathways
Compounds with similar structures have been shown to affect a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. These activities suggest that methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
Similar compounds have shown excellent fungicidal activity. This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be exceptionally mild and functional group tolerant. This suggests that the action of this compound may also be influenced by the presence of various functional groups and environmental conditions.
Biological Activity
Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a pyridine moiety and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 203.20 g/mol. The unique structure contributes to its biological activity, making it a subject of various studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, making it a candidate for further development in treating infectious diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although specific mechanisms and efficacy levels require further investigation .
- Anti-inflammatory Effects : Some derivatives of pyrazole carboxylic acids have demonstrated anti-inflammatory activities, indicating that this compound could have similar effects .
While specific mechanisms of action for this compound are not fully elucidated, molecular docking studies suggest interactions with various biological targets, including enzymes involved in metabolic pathways. This could imply its role as an inhibitor or modulator within biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : Utilizing precursors such as hydrazines and suitable carbonyl compounds.
- Pyridine Substitution : Introducing the pyridine moiety through electrophilic aromatic substitution or other coupling methods.
- Carboxylation : Employing reagents like carbon dioxide or carboxylic acids to introduce the carboxylate group.
These steps can be optimized to enhance yield and purity .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antibiotic adjuvant .
Case Study: Anticancer Potential
In vitro tests on cancer cell lines revealed that derivatives similar to this compound exhibited cytotoxic effects, leading to cell cycle arrest in the G2/M phase. These findings indicate that further exploration into its anticancer mechanisms is warranted .
Scientific Research Applications
Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a pyridine ring attached to the pyrazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research. It has various applications in scientific research, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Advances in synthetic chemistry have introduced more efficient routes, such as the use of transition metal-catalyzed cross-coupling reactions, which offer higher yields and better selectivity. Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Biology
- Building Block It serves as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine
- Therapeutic Agent Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry
- Production of chemicals Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Position: Pyridin-2-yl at 1H vs. 3H Positions
- Methyl 1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 2138294-94-5): Molecular Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.2 g/mol Substitution: Pyridin-2-yl at the 1-position of the pyrazole ring. This isomer has been cataloged for research use but lacks detailed pharmacological data in the provided evidence .
Methyl 3-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate :
- Substitution: Pyridin-2-yl at the 3-position.
- Implications: The 3-position substitution may enhance resonance stabilization compared to the 1-isomer, influencing reactivity in coupling reactions or metal coordination.
Ester vs. Amide Functional Groups
Methyl 3-(tert-Butyl)-1H-Pyrazole-4-Carboxylate (CAS 1017782-45-4):
- Molecular Formula: C₉H₁₄N₂O₂
- Molecular Weight: 182.22 g/mol
- Substitution: tert-Butyl group at the 3-position.
- Properties: The bulky tert-butyl group increases hydrophobicity, which may reduce solubility in polar solvents compared to pyridin-2-yl-substituted analogs. This compound’s safety data sheet emphasizes precautions for handling irritants .
- Pyrazole Amides (e.g., Compounds 14–16 in ): Example: Methyl 5-(phenylamino)-3-(3,4,5-trimethoxybenzamido)-1H-pyrazole-4-carboxylate. Such derivatives have demonstrated antiproliferative and antioxidant activities in structure-activity relationship (SAR) studies .
Ethyl Ester Analogs
- Ethyl 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate (CAS 69722-29-8): Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.2 g/mol Substitution: Ethyl ester and amino group at the 5-position. Properties: The amino group may participate in additional interactions (e.g., electrostatic or π-stacking), while the ethyl ester slightly increases lipophilicity compared to methyl esters .
Data Table: Key Structural and Molecular Comparisons
Research Findings and Implications
- Substitution Position : The pyridin-2-yl group’s position (1H vs. 3H) significantly impacts electronic properties. For instance, 1H-substituted pyrazoles may exhibit different tautomeric equilibria compared to 3H analogs, affecting their reactivity in metal coordination or catalysis .
- Functional Group Effects : Amide derivatives (e.g., from ) show enhanced biological activity due to hydrogen-bonding capacity, whereas ester analogs are more reactive in hydrolysis or transesterification reactions .
- Safety Considerations : Compounds like methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate require careful handling due to irritant properties, underscoring the need for structural modifications to improve safety profiles .
Preparation Methods
Cyclization via Condensation of α,β-Unsaturated Esters and Hydrazines
One common approach involves the condensation of an α,β-unsaturated ester with a suitable hydrazine derivative, such as methylhydrazine, to form the pyrazole ring. The general procedure includes:
- Dissolving the α,β-unsaturated ester in an organic solvent.
- Adding methylhydrazine aqueous solution under controlled temperature (often low temperature to avoid side reactions).
- Allowing the condensation and cyclization reaction to proceed, often with a catalyst such as sodium iodide or potassium iodide.
- Acidifying the reaction mixture to precipitate the pyrazole carboxylate.
- Recrystallizing the crude product from an alcohol-water mixture (methanol, ethanol, or isopropanol) to obtain pure this compound.
This method benefits from mild reaction conditions and relatively straightforward purification steps.
Halogenation, Diazotization, and Cross-Coupling Approach
An alternative synthetic route involves:
- Starting from N-methyl-3-aminopyrazole.
- Halogenation at the 4-position using bromine or iodine, sometimes in the presence of hydrogen peroxide to facilitate iodination.
- Diazotization of the 3-aminopyrazole intermediate using sodium nitrite in acidic aqueous solution at low temperatures.
- Coupling of the resulting diazonium salt with potassium difluoromethyl trifluoroborate or other organometallic reagents to introduce the desired substituent at the 3-position.
- Grignard exchange using reagents like isopropyl magnesium chloride or sec-butyl magnesium chloride-lithium chloride.
- Carboxylation by reaction with carbon dioxide under catalytic conditions (e.g., with DBU) to install the carboxylate group at the 4-position.
- Final recrystallization from alcohol-water mixtures to purify the product.
This multi-step method offers high purity (>99.5%) and yields up to 64%, avoiding isomer formation common in traditional cyclization methods.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Halogenation | N-methyl-3-aminopyrazole + Br2 or I2 + H2O2 (for I2) | 93.1% yield of 4-halogenated intermediate |
| Diazotization | Sodium nitrite (NaNO2), HCl, low temperature (-5 to 5 °C) | Formation of diazonium salt |
| Coupling | Potassium difluoromethyl trifluoroborate, Cu2O catalyst | High conversion to 4-halo-3-(difluoromethyl) pyrazole |
| Grignard Exchange | Isopropyl magnesium chloride or sec-butyl magnesium chloride-lithium chloride | Efficient halogen-magnesium exchange |
| Carboxylation | CO2 gas or saturated CO2 solution, catalytic DBU | Enhanced reaction rate and process stability |
| Recrystallization | Alcohol (methanol/ethanol/isopropanol) + water mixture (35-65%) | Purity > 99.5%, yield up to 64% |
Research Findings and Advantages
- The halogenation followed by diazotization and coupling avoids isomer formation, a common issue in direct cyclization methods.
- Use of catalytic amounts of DBU during carboxylation reduces CO2 consumption and accelerates reaction rates.
- Recrystallization in mixed alcohol-water solvents ensures high purity and good yield.
- The synthetic route is scalable and suitable for industrial production due to its operational simplicity and high product quality.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation of pyridine-2-carbaldehyde derivatives with hydrazine hydrate under acidic conditions. For example, refluxing in ethanol with acetic acid (80°C, 16 hours) achieves cyclization, as demonstrated in analogous pyrazole syntheses . Key factors affecting yield include solvent polarity (ethanol vs. dichloromethane), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- 1H NMR : Aromatic protons from the pyridinyl group appear as doublets (δ 7.20–8.50 ppm), while the pyrazole proton resonates as a singlet (δ 7.54 ppm). Methoxy groups show peaks at δ 3.80–3.90 ppm .
- IR Spectroscopy : Strong absorption bands at 2139 cm⁻¹ (C≡N stretch) and 2231 cm⁻¹ (C=O ester) confirm functional groups .
- Mass Spectrometry : High-resolution EI-MS (m/z 238.0962 [M⁺]) validates molecular weight .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : The pyridinyl-pyrazole core serves as a scaffold for kinase inhibitors and antimicrobial agents. Derivatization strategies include:
- Amide Coupling : EDCI-mediated coupling with piperidine derivatives enhances blood-brain barrier permeability .
- Substitution Reactions : Introducing amino or halogen groups at the pyrazole C3 position modulates bioactivity (e.g., anti-inflammatory IC₅₀ values improved by 30% with -NH₂ substitution) .
Advanced Research Questions
Q. What strategies optimize the synthesis of complex derivatives, such as methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, and how do solvent/catalyst choices impact outcomes?
- Methodological Answer : Piperidine coupling requires anhydrous conditions (DMF, 0°C) with EDCI and triethylamine to minimize ester hydrolysis. Catalyst screening (e.g., HOBt vs. DMAP) shows DMAP increases yields by 15% by reducing side-product formation. Solvent polarity adjustments (THF vs. DCM) also influence reaction rates, with THF favoring faster coupling .
Q. What contradictory findings exist regarding the biological activity of pyrazole-carboxylate derivatives, and how can researchers resolve these discrepancies?
- Methodological Answer : For example, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate exhibits variable antimicrobial activity (MIC 8–64 µg/mL) across studies. Resolution strategies include:
- Standardized Assays : Use CLSI guidelines for MIC determination to minimize protocol variability.
- Structural Confirmation : X-ray crystallography or 2D NMR to verify substituent positions, as misassignment of carboxylate groups (C3 vs. C4) can skew bioactivity data .
Q. How can computational models predict interaction mechanisms between this compound and biological targets like kinase enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) using the compound’s InChIKey (GUYWPFCYHCIWPU-UHFFFAOYSA-N) identifies binding poses in ATP pockets. Validation via MD simulations (GROMACS, 100 ns) assesses stability of hydrogen bonds with conserved residues (e.g., Lys68 in EGFR kinase). QSAR models incorporating Hammett constants for substituent electronics improve activity predictions .
Q. What stability considerations are critical for handling this compound in experimental design?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows 10% decomposition after 72 hours under ambient light).
- Hydrolysis Risk : Avoid aqueous buffers at pH >8.0, as ester groups hydrolyze to carboxylic acids (HPLC-MS confirms degradation products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
